molecular formula C₁₆H₂₄ClNO₃ B560635 Pargolol hydrochloride CAS No. 36902-82-6

Pargolol hydrochloride

Cat. No.: B560635
CAS No.: 36902-82-6
M. Wt: 313.82
InChI Key: FKNYIAZNWLLUIB-UHFFFAOYSA-N
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Description

Pargolol hydrochloride is a beta adrenergic receptor antagonist. It is known for its role in blocking beta adrenergic receptors, which are part of the sympathetic nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pargolol hydrochloride can be synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. The synthesis typically involves the formation of an alkyne group, which is then subjected to copper-catalyzed azide-alkyne cycloaddition (CuAAc) to form the final product .

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Pargolol hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Pargolol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and click chemistry reactions.

    Biology: Studied for its effects on beta adrenergic receptors in various biological systems.

    Medicine: Investigated for its potential therapeutic effects in conditions related to the sympathetic nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Pargolol hydrochloride exerts its effects by blocking beta adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and other physiological functions. By inhibiting these receptors, this compound can modulate the activity of the sympathetic nervous system, leading to various therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Pargolol hydrochloride is unique due to its specific chemical structure, which includes an alkyne group that allows for unique chemical reactions such as copper-catalyzed azide-alkyne cycloaddition. This makes it a valuable reagent in click chemistry and other research applications .

Properties

CAS No.

36902-82-6

Molecular Formula

C₁₆H₂₄ClNO₃

Molecular Weight

313.82

IUPAC Name

1-(tert-butylamino)-3-(2-prop-2-ynoxyphenoxy)propan-2-ol;hydrochloride

InChI

InChI=1S/C16H23NO3.ClH/c1-5-10-19-14-8-6-7-9-15(14)20-12-13(18)11-17-16(2,3)4;/h1,6-9,13,17-18H,10-12H2,2-4H3;1H

InChI Key

FKNYIAZNWLLUIB-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC=C1OCC#C)O.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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